molecular formula C18H17ClN2O6S B11241761 N-(1,3-benzodioxol-5-yl)-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(1,3-benzodioxol-5-yl)-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11241761
M. Wt: 424.9 g/mol
InChI Key: TVWZMFXMMJSULV-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, a chlorinated benzoxazepine ring, and a methanesulfonyl group

Preparation Methods

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions. One common synthetic route begins with the preparation of the benzodioxole moiety, followed by the introduction of the chlorinated benzoxazepine ring. The methanesulfonyl group is then added through a sulfonation reaction. Industrial production methods typically involve optimizing these steps to maximize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has shown promise in several areas of scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways. These interactions lead to various biological effects, including the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

When compared to similar compounds, N-(2H-1,3-BENZODIOXOL-5-YL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C18H17ClN2O6S

Molecular Weight

424.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-7-chloro-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C18H17ClN2O6S/c1-28(23,24)21-7-6-16(27-14-4-2-11(19)8-13(14)21)18(22)20-12-3-5-15-17(9-12)26-10-25-15/h2-5,8-9,16H,6-7,10H2,1H3,(H,20,22)

InChI Key

TVWZMFXMMJSULV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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